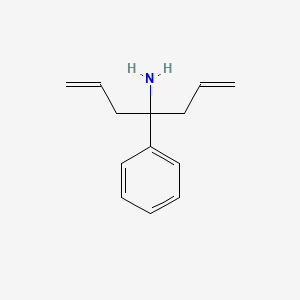

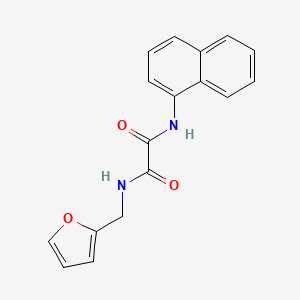

4-Phenylhepta-1,6-dien-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Amines, including “4-Phenylhepta-1,6-dien-4-amine”, can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt . This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide, Ag2O .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenylhepta-1,6-dien-4-amine” include a density of 0.9±0.1 g/cm3 and a boiling point of 276.9±29.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Characterization in Complexes : This compound has been used in the synthesis and characterization of lanthanide complexes. For example, Liu et al. (1992) reported the synthesis and characterization of lanthanide complexes with potentially heptadentate (N4O3) amine phenols derived from the condensation reactions of tris(2-aminoethyl)amine with salicylaldehyde compounds (Liu, Gelmini, Rettig, Thompson, & Orvig, 1992).

Fluorescence Enhancement Studies : Yang, Chiou, and Liau (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, demonstrating the "amino conjugation effect" (Yang, Chiou, & Liau, 2002).

Photoredox Catalysis in Synthesis : Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives (Ociepa, Turkowska, & Gryko, 2018).

Synthesis of Heterocycles : Bianchi et al. (2014) described a method for synthesizing N-fused pyrroles through a protocol involving ring opening of nitrothiophenes with amines (Bianchi, Maccagno, Petrillo, Scapolla, Tavani, & Tirocco, 2014).

Exploring Amino Group Reactivity : Schaur (2003) discussed the reactivity of 4-hydroxynonenal, a lipid peroxidation product, with the amino group being a primary reactant (Schaur, 2003).

Catalytic Applications in Organic Synthesis : Wang, Lu, and Ishihara (2018) explored the use of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines, showcasing its catalytic utility in synthetic applications (Wang, Lu, & Ishihara, 2018).

Safety and Hazards

While specific safety and hazard information for “4-Phenylhepta-1,6-dien-4-amine” is not available, a similar compound, “4-methylhepta-1,6-dien-4-amine”, has been classified as dangerous with hazard statements including H225, H302, H312, H314, H332, H335 . These indicate that the compound is highly flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Orientations Futures

The future directions of “4-Phenylhepta-1,6-dien-4-amine” could involve its use in the synthesis of novel materials and in the study of organic reactions. Additionally, a silicon-containing aryl/penta-1,4-dien-3-one/amine hybrid has shown remarkable broad-spectrum antiproliferative effects on various human breast cancer cell lines , suggesting potential future directions in medicinal chemistry.

Mécanisme D'action

Target of Action

Similar compounds have shown significant antibacterial and antiviral activities .

Mode of Action

The mode of action of 4-Phenylhepta-1,6-dien-4-amine involves a radical 1,4- or 1,5-alkenyl migration . This process comprises a regioselective perfluoroalkyl radical addition with subsequent alkenyl migration and concomitant deprotonation to generate a ketyl radical anion .

Biochemical Pathways

The compound’s radical 1,4- or 1,5-alkenyl migration mechanism suggests it may influence pathways involving unactivated alkenes .

Result of Action

The result of the action of 4-Phenylhepta-1,6-dien-4-amine is the generation of a ketyl radical anion through a radical 1,4- or 1,5-alkenyl migration . This process increases the complexity of organic compounds .

Propriétés

IUPAC Name |

4-phenylhepta-1,6-dien-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-10-13(14,11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIICBSZOFPLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylhepta-1,6-dien-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2764923.png)

![2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2764928.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2764930.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)

![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)

![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)